N-(2,5-DIFLUOROBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE
Description
N-(2,5-Difluorobenzyl)-N-(2-methoxy-5-nitrophenyl)amine is a diarylamine derivative featuring a 2,5-difluorobenzyl group and a 2-methoxy-5-nitrophenyl moiety. The compound’s structure combines electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) substituents, creating unique electronic and steric properties. For instance, highlights a one-pot Mannich reaction for synthesizing N-(2,5-difluorobenzyl)acetamide, a related compound with the same benzyl backbone . This suggests that analogous strategies, such as aminomethylation or amidomethylation, could be employed to construct the target amine’s diarylamine framework.
The nitro group at the 5-position of the aryl ring enhances polarity and may influence intermolecular interactions, while the methoxy group at the 2-position contributes to resonance stabilization.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-methoxy-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3/c1-21-14-5-3-11(18(19)20)7-13(14)17-8-9-6-10(15)2-4-12(9)16/h2-7,17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILUXAJZDHOAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Difluorobenzyl)-N-(2-methoxy-5-nitrophenyl)amine, also known by its CAS number 332108-64-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12F2N2O3
- Molecular Weight : 294.25 g/mol
- CAS Number : 332108-64-2
The compound features a difluorobenzyl moiety and a nitrophenyl group, which are significant for its biological interactions. The presence of fluorine atoms often enhances lipophilicity and can influence the binding affinity to biological targets.
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been observed to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and neurodegenerative disorders.
- Antioxidant Properties : Studies suggest that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Modulation of Neurotransmitter Systems : There is evidence that it may interact with neurotransmitter systems, which could be beneficial in treating psychiatric disorders.
Anticancer Activity
A study investigated the anticancer properties of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 8.7 |
| HeLa (Cervical) | 6.3 |
These findings suggest that the compound possesses potent anticancer activity, particularly against cervical cancer cells.
Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound significantly reduced neuronal death induced by oxidative stress:
| Treatment Group | Neuronal Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 75 |
This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
*Melting points inferred from substituent trends: Nitro groups elevate melting points via polarity, while alkyl/alkoxy groups reduce them.
Reactivity and Stability
- Nitro Group Reactivity : The 5-nitro group in the target compound is prone to reduction, unlike methoxy-containing analogs. This could enable selective functionalization (e.g., catalytic hydrogenation to an amine).
- Fluorine Effects: The 2,5-difluoro substitution enhances stability against metabolic degradation compared to non-halogenated analogs, as seen in pharmaceutical candidates .
- Methoxy Group : The ortho-methoxy group may hinder rotational freedom, affecting conformational stability in solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
